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Compound Focus: Sodium Diacetate

CAS No.: 126-96-5

Cat. No.: S648176

Chemical and Functional Properties

Sodium diacetate (SDA) is a molecular compound of acetic acid and sodium acetate, appearing as a white,
crystalline powder with a slight vinegar-like odor [1]. Its chemical formula is NaH(C2H30z2)2, and it is
highly soluble in water, yielding a weakly acidic solution (pH 4.5-5.0) [1]. This acidity is fundamental to its

preservative action.

The primary mechanism of action is the controlled release of acetic acid molecules in the moist
environment of meat products [1] [2]. These free acid molecules can penetrate the cell membranes of
microorganisms, disrupting their internal pH and interfering with enzyme systems, leading to protein
denaturation and effective inhibition of a wide range of bacteria, yeasts, and molds [2]. This dual nature—
providing the antimicrobial activity of free acetic acid while maintaining the stability of a solid salt—makes

it exceptionally useful in industrial applications [1].

Table 1: Fundamental Characteristics of Sodium Diacetate
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Property Description

Chemical Name Sodium Hydrogen Diacetate [3]

CAS Registry No. 126-96-5 [3]

Molecular Formula NaH(C2Hs302)2 or CaH7NaOa [1] [2]

Physical Form White crystalline powder [1]

Odor Slight acetic acid smell [1]

Solubility Easily soluble in water [1]

Mode of Action Release of antimicrobial acetic acid molecules, lowering pH [1] [2]

Efficacy and Antimicrobial Spectrum

Scientific studies demonstrate that SDA is highly effective in preserving meat quality by inhibiting microbial
growth and slowing oxidative spoilage. In a controlled study on traditional sheep meatballs (rista), SDA
(0.25%) was compared to potassium lactate (2.5%) and calcium lactate (2.5%) under refrigerated and

ambient storage [4].

The results confirmed that SDA-treated samples maintained the lowest microbial counts and showed
superior control over lipid oxidation, as measured by Thiobarbituric Acid Reactive Substances (TBARS) and
Free Fatty Acids (FFA) [4]. Specifically, on the 15th day of refrigerated storage, SDA samples had a TBARS
value of 1.9 mg MDA/kg and an FFA value of 3.2%, both significantly lower than the control and other
lactates, indicating better protection against rancidity and hydrolytic spoilage [4]. Furthermore, SDA helped

retain the desirable red color (a* value) of the meat products more effectively throughout storage [4].

SDA exhibits a broad-spectrum antimicrobial activity, with notable efficacy against key spoilage
organisms and pathogens, including Listeria monocytogenes, making it particularly valuable for ready-to-eat

(RTE) meat products [4] [1].

Table 2: Efficacy of Sodium Diacetate in Meat Preservation (from [4])
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Control . . -
Parameter 0.25% Sodium Diacetate Key Finding

(Untreated)
Total Plate Count Higher increase Lower count, especially Effectively suppresses
(TPC) over storage under refrigeration general microbial spoilage
TBARS (mg Higher 1.9 (at 15 days, Significantly reduces lipid
MDA/kg) refrigerated) oxidation
Free Fatty Acids Higher 3.2% (at 15 days, Controls lipid hydrolysis
(% oleic acid) refrigerated)
Color (a* value - Decreased faster Significantly higher Better maintains fresh meat
redness) retention color

Regulatory Status and Usage Limits

Sodium diacetate is Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration
(FDA) [5] [3]. It is approved for use in food under the regulations outlined in 21 CFR 184.1754 [5].

The FDA sets maximum usage levels in various food categories based on Good Manufacturing Practice

(GMP). For meat products, the maximum allowable level is 0.1% of the product weight [5]. The acceptable

daily intake (ADI) established by international bodies is 0-15 mg per kg of body weight [6].

Table 3: Regulatory Usage Limits in Selected Food Categories (from [5])

Food Category

Maximum Permitted Level (% as served)

Meat Products

Baked Goods

Gravies and Sauces

Snack Foods

0.1%

0.4%

0.25%

0.05%
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Food Category Maximum Permitted Level (% as served)

Fats and Oils 0.1%

Application Protocols

Direct Incorporation in Meat Emulsions (Standard Protocol)

This protocol is adapted from research on traditional meatballs [4] and is applicable to sausages, frankfurters,

and similar comminuted products.

e Step 1: Weighing. Accurately weigh sodium diacetate to constitute 0.1% to 0.25% of the final
product weight [4] [7]. The optimal dose within this range should be determined based on the
specific product's pH, water activity, and target shelf life.

¢ Step 2: Blending. Introduce the pre-weighed SDA during the final stages of blending the meat
emulsion with other non-meat ingredients (salt, spices, starches). Ensure uniform distribution by
mixing for a sufficient duration, typically 3-5 minutes, depending on the equipment.

e Step 3: Processing. Proceed with standard processing steps such as stuffing, linking, and thermal
processing (cooking, smoking) as per the product's standard operating procedure.

e Step 4: Storage. Package and store the finished product under recommended conditions, preferably
refrigerated at 4 + 1°C, to maximize shelf life [4].

Surface Treatment for Ready-to-Eat (RTE) Meat Products

For whole-muscle RTE products like hams or cured meats, SDA can be applied as a surface treatment to

control surface contamination, particularly Listeria.

e Step 1: Solution Preparation. Prepare a dilute dip or spray solution by dissolving food-grade SDA in
sterile, cold water. Concentrations between 2-5% (w/v) are typical. The solution can be mildly agitated
to ensure complete dissolution.

e Step 2: Application. After cooking and prior to final packaging, immerse the product in the solution
for 1-2 minutes or apply it evenly via a fine mist spray, ensuring complete and uniform coverage of the
product surface.

¢ Step 3: Drying and Packaging. Allow the excess solution to drain off. Let the product surface air-dry
or use a blast chiller to set the surface before proceeding to vacuum packaging.
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Analytical and Quality Control Protocols

4.3.1 Protocol for Monitoring Lipid Oxidation (TBARS Assay)

This protocol is used to quantify malondialdehyde (MDA), a secondary product of lipid oxidation, and assess

the effectiveness of SDA in preventing rancidity [4].

¢ Principle: Malondialdehyde reacts with thiobarbituric acid (TBA) to form a pink chromogen that can
be measured spectrophotometrically.

¢ Reagents: Thiobarbituric acid (TBA), Trichloroacetic acid (TCA), 1,1,3,3-Tetraethoxypropane (TEP)
as a standard.

¢ Procedure:

[e]

[e]

o

[e]

(o]

Homogenize a 10 g sample with 50 mL of distilled water.

Transfer an aliquot of the homogenate to a test tube and add a solution containing TCA and
TBA.

Heat the mixture in a boiling water bath for 30-40 minutes to develop the color.

Cool the tubes and centrifuge to remove precipitate.

Measure the absorbance of the supernatant at 532-540 nm against a blank.

e Calculation: The TBARS value is calculated by comparing the absorbance to a standard curve
prepared using TEP and expressed as mg of MDA per kg of sample [4].

4.3.2 Protocol for Microbial Enumeration (Total Plate Count)

This standard method is used to evaluate the antimicrobial efficacy of SDA by tracking total viable microbial

load over time [4].

¢ Principle: Viable microorganisms are enumerated by counting colonies grown under standardized
aerobic conditions.

¢ Media & Reagents: Plate Count Agar (PCA), 0.1% peptone water.

e Procedure:

[e]

Aseptically weigh 25 g of meat sample and homogenize with 225 mL of 0.1% sterile peptone
water to make a 1:10 dilution.

Prepare serial decimal dilutions (102, 103, etc.) using the same diluent.

Spread-plate or pour-plate appropriate dilutions onto PCA.

Incubate plates aerobically at 35°C for 48 + 2 hours.

Count colonies and multiply by the reciprocal of the dilution to obtain the Total Plate Count,
expressed as logio CFU/g [4].

© 2026 Smolecule. All rights reserved. 5/9 Tech Support


https://fppn.biomedcentral.com/articles/10.1186/s43014-022-00115-y
https://fppn.biomedcentral.com/articles/10.1186/s43014-022-00115-y
https://fppn.biomedcentral.com/articles/10.1186/s43014-022-00115-y
https://fppn.biomedcentral.com/articles/10.1186/s43014-022-00115-y
https://www.smolecule.com/products/s648176?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

Safety and Toxicology

Toxicological assessments support the safety of SDA for its intended use in foods. A study evaluating cyto-
genotoxic effects on human umbilical vein endothelial cells (HUVECs) reported that the half-maximal
inhibitory concentration (ICso) for SDA was 485.82 pM after 24 hours of treatment [6]. This indicates that
SDA exhibits low cytotoxicity at concentrations relevant to food preservation. The study concluded that

SDA, along with other additives, can be considered non-cyto-genotoxic at low concentrations [6].

As with all food additives, it is imperative to adhere to established good manufacturing practices and

regulatory limits to ensure consumer safety [5].

Visualized Workflow and Mechanism

The following diagram summarizes the multifaceted role and application workflow of sodium diacetate in

meat preservation.
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Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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